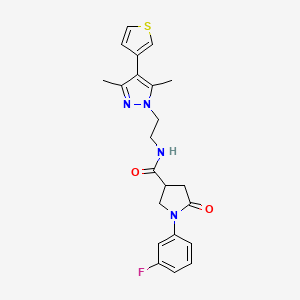![molecular formula C17H22N2O2 B2403683 N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2198570-23-7](/img/structure/B2403683.png)
N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide is an organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a naphthalene ring system and an acrylamide group, provides a versatile foundation for various chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available starting materials, including 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and acryloyl chloride.
Formation of Amide Bond: : The first step involves the reaction of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with acryloyl chloride in the presence of a base such as triethylamine to form N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]acrylamide.
Amide Coupling: : The second step is an amide coupling reaction with propionic acid and a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and efficiency. Continuous flow reactors and automated synthesis could be employed to streamline the process.
化学反応の分析
Types of Reactions
N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, especially at the acrylamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: : Produces corresponding naphthoquinones or carboxylic acids.
Reduction: : Yields corresponding amines or alcohols.
Substitution: : Forms substituted amides or derivatives.
科学的研究の応用
N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide has diverse scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis for the development of new materials and compounds.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: : Explored for its therapeutic potential in drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: : Utilized in the manufacture of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism by which N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide exerts its effects is based on its interaction with specific molecular targets:
Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Involves pathways such as signal transduction, apoptosis, or metabolic regulation, depending on the biological context.
類似化合物との比較
When compared to other similar compounds, N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide stands out due to its unique naphthalene-acrylamide structure:
Similar Compounds
N-[(1R)-1-Phenylethyl]-3-(prop-2-enoylamino)propanamide
N-[(1R)-2-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide
N-[(1R)-6,7-Dihydro-5H-benzocyclohepten-1-yl]-3-(prop-2-enoylamino)propanamide
Uniqueness: : Its specific stereochemistry and structural features confer distinct reactivity and biological activity profiles, differentiating it from structurally similar analogues.
特性
IUPAC Name |
N-[(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-16(20)18-10-9-17(21)19-15-6-4-5-13-8-7-12(2)11-14(13)15/h3,7-8,11,15H,1,4-6,9-10H2,2H3,(H,18,20)(H,19,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMCTFMEKTXTJS-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2NC(=O)CCNC(=O)C=C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2NC(=O)CCNC(=O)C=C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
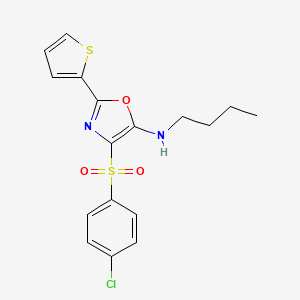
![3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2403601.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2403602.png)
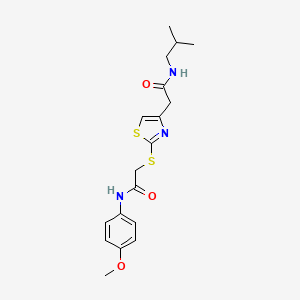

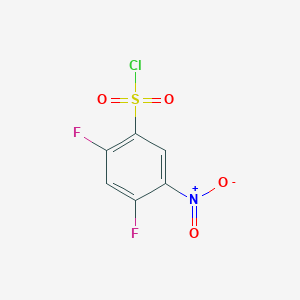
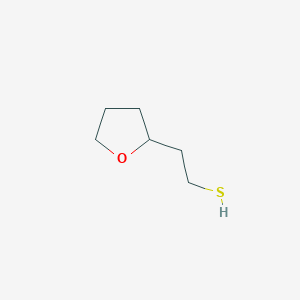

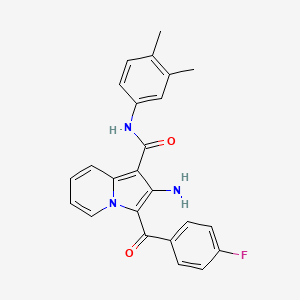
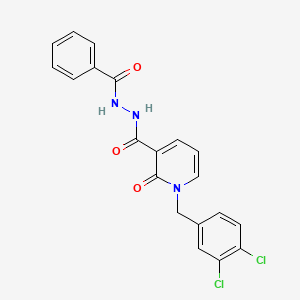
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)
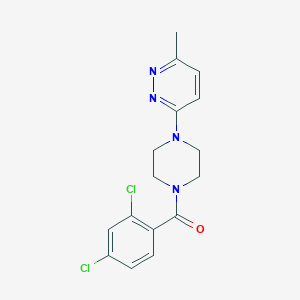
![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)
